molecular formula C10H10BrNO3 B1401297 5-Bromo-6-(cyclopropylmethoxy)picolinic acid CAS No. 1415898-37-1

5-Bromo-6-(cyclopropylmethoxy)picolinic acid

Cat. No. B1401297
Key on ui cas rn: 1415898-37-1
M. Wt: 272.09 g/mol
InChI Key: QPEGUWFJPMYQQT-UHFFFAOYSA-N
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Patent
US09303012B2

Procedure details

Sodium hydride (4.83 g, 0.12 mol) was added into cyclopropanemethanol (CAN 2516-33-8, 30 g) at 0° C. and the mixture was stirred at 0° C. for 1 h. Then to the mixture was added methyl 5-bromo-6-chloro-pyridine-2-carboxylic acid methyl ester (3 g, 12.75 mmol). The obtained solution was heated to 90° C. for 2 h. Then the mixture was evaporated to dryness, the residue was dissolved in 40 mL of water, and adjusted to pH=4 with hydrochloric acid (3 N), and extracted with ethyl acetate (3×30 mL). The combined organic layer was washed with water (2×30 mL) and brine (2×50 mL) then evaporated to dryness to obtain the product as a white solid (2.5 g, 76.7%); MS (EI): m/e=272.0 [MH+].
Quantity
4.83 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
methyl 5-bromo-6-chloro-pyridine-2-carboxylic acid methyl ester
Quantity
3 g
Type
reactant
Reaction Step Two
Yield
76.7%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH:3]1([CH2:6][OH:7])[CH2:5][CH2:4]1.C[O:9][C:10]([C:12]1[C:17](C)=[CH:16][C:15]([Br:19])=[C:14](Cl)[N:13]=1)=[O:11]>>[Br:19][C:15]1[CH:16]=[CH:17][C:12]([C:10]([OH:11])=[O:9])=[N:13][C:14]=1[O:7][CH2:6][CH:3]1[CH2:5][CH2:4]1 |f:0.1|

Inputs

Step One
Name
Quantity
4.83 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
30 g
Type
reactant
Smiles
C1(CC1)CO
Step Two
Name
methyl 5-bromo-6-chloro-pyridine-2-carboxylic acid methyl ester
Quantity
3 g
Type
reactant
Smiles
COC(=O)C1=NC(=C(C=C1C)Br)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The obtained solution was heated to 90° C. for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Then the mixture was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 40 mL of water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×30 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with water (2×30 mL) and brine (2×50 mL)
CUSTOM
Type
CUSTOM
Details
then evaporated to dryness

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=CC(=NC1OCC1CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 76.7%
YIELD: CALCULATEDPERCENTYIELD 72.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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